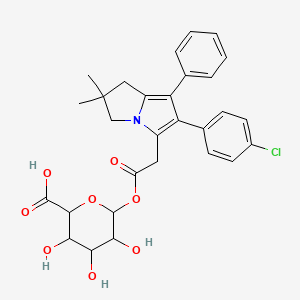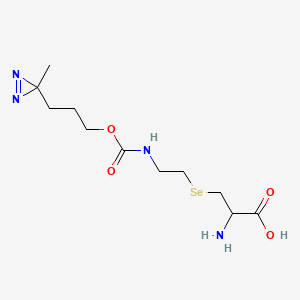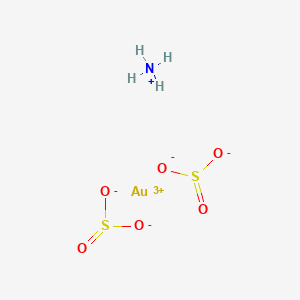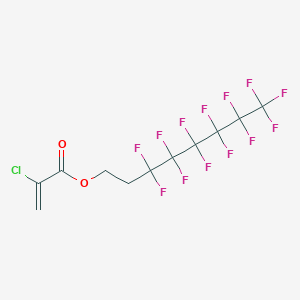
((Perfluorohexyl)ethyl)-2-chloropropenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((ペルフルオロヘキシル)エチル)-2-クロロプロペノエート: は、そのユニークな化学的性質で知られる有機化合物です。これは、ペルフルオロ化された側鎖を持つアクリレートの誘導体であり、疎水性や化学的安定性などの特徴をもたらします。この化合物は、特に特殊なコーティングや材料の製造において、さまざまな工業用途で使用されています。
準備方法
合成経路と反応条件: ((ペルフルオロヘキシル)エチル)-2-クロロプロペノエートの合成は、通常、ペルフルオロヘキシルエタノールと2-クロロプロペノ酸のエステル化によって行われます。反応は通常、硫酸またはp-トルエンスルホン酸などの触媒の存在下で還流条件下で行われます。次に、反応混合物を蒸留または再結晶によって精製して目的の生成物を得ます。
工業生産方法: 工業規模では、((ペルフルオロヘキシル)エチル)-2-クロロプロペノエートの生産は、高収率と高純度を確保するために連続フロープロセスで行われます。クロマトグラフィーや高速液体クロマトグラフィー(HPLC)などの高度な精製技術の使用は、必要な品質基準を達成するために一般的です。
化学反応の分析
反応の種類:
酸化: ((ペルフルオロヘキシル)エチル)-2-クロロプロペノエートは酸化反応を受けることができ、通常、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して、カルボン酸またはケトンを生成します。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、アルコールを生成します。
置換: この化合物は求核置換反応を受けることができ、塩素原子が水酸化物イオン、アミン、またはチオールなどの他の求核剤によって置換されます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム、過酸化水素、酸性または塩基性条件。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、無水条件。
置換: 水酸化物イオン、アミン、チオール、通常は水またはアルコールなどの極性溶媒中。
生成される主な生成物:
酸化: カルボン酸、ケトン。
還元: アルコール。
置換: 使用される求核剤に応じて、さまざまな置換誘導体。
科学的研究の応用
化学: ((ペルフルオロヘキシル)エチル)-2-クロロプロペノエートは、フッ素化ポリマーの合成におけるモノマーとして使用されます。これらのポリマーは、優れた耐薬品性、低い表面エネルギー、および疎水性を示し、コーティング、接着剤、およびシーラントに適しています。
生物学: 生物学的研究では、この化合物はバイオマテリアルの表面を修飾して生体適合性を高め、タンパク質の吸着を抑制するために使用されます。また、安定した疎水性コーティングを形成する能力のために、ドラッグデリバリーシステムの可能性についても検討されています。
医学: この化合物のユニークな特性は、医療機器やインプラントの開発に活用されています。疎水性のために、非粘着性表面を作成することができ、細菌の付着やバイオフィルムの形成のリスクを軽減します。
産業: ((ペルフルオロヘキシル)エチル)-2-クロロプロペノエートは、テキスタイル、エレクトロニクス、自動車用途向けの特殊コーティングの製造に広く使用されています。撥水性と油性を与える能力は、保護コーティングを作成する上で貴重です。
作用機序
((ペルフルオロヘキシル)エチル)-2-クロロプロペノエートがその効果を発揮するメカニズムは、主にその疎水性と耐薬品性によるものです。ペルフルオロ化された側鎖は、水や油をはじくバリアを作成し、アクリレート骨格は重合や表面修飾のための反応部位を提供します。この組み合わせにより、化合物は表面を環境の劣化から保護する安定した耐久性のあるコーティングを形成することができます。
類似化合物の比較
類似化合物:
(ペルフルオロオクチル)エチルアクリレート: 構造は類似していますが、ペルフルオロ化された鎖が長く、さらに疎水性を高めています。
(ペルフルオロブチル)エチルアクリレート: ペルフルオロ化された鎖が短く、疎水性はわずかに低くなりますが、合成が容易です。
(ペルフルオロデシル)エチルアクリレート: 鎖が長く、優れた疎水性を提供しますが、粘度が高いため取り扱いが困難です。
独自性: ((ペルフルオロヘキシル)エチル)-2-クロロプロペノエートは、疎水性と合成の容易さのバランスのとれた特性により際立っています。中程度の鎖長は、ほとんどの用途に十分な疎水性を提供しながら、扱いやすい粘度と反応性を維持しています。
類似化合物との比較
(Perfluorooctyl)ethyl acrylate: Similar in structure but with a longer perfluorinated chain, offering even greater hydrophobicity.
(Perfluorobutyl)ethyl acrylate: Shorter perfluorinated chain, resulting in slightly lower hydrophobic properties but easier to synthesize.
(Perfluorodecyl)ethyl acrylate: Longer chain providing superior hydrophobicity but more challenging to handle due to higher viscosity.
Uniqueness: ((Perfluorohexyl)ethyl)-2-chloropropenoate stands out due to its balanced properties of hydrophobicity and ease of synthesis. Its moderate chain length provides sufficient hydrophobicity for most applications while maintaining manageable viscosity and reactivity.
特性
CAS番号 |
96383-55-0 |
|---|---|
分子式 |
C11H6ClF13O2 |
分子量 |
452.59 g/mol |
IUPAC名 |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl 2-chloroprop-2-enoate |
InChI |
InChI=1S/C11H6ClF13O2/c1-4(12)5(26)27-3-2-6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)25/h1-3H2 |
InChIキー |
HIRPFUWZIZCTAN-UHFFFAOYSA-N |
正規SMILES |
C=C(C(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


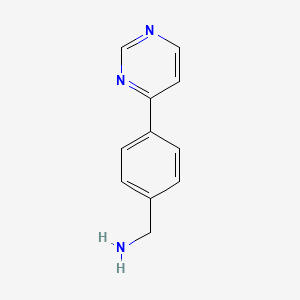
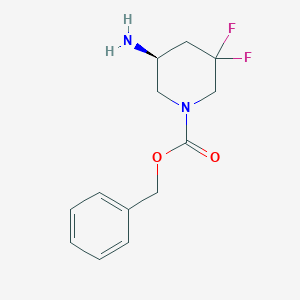
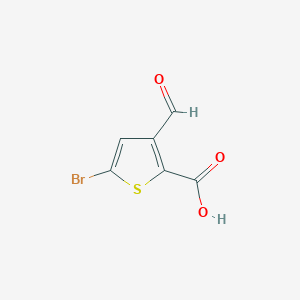
![N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12284764.png)
![4-Bromopyrido[2,3-d]pyrimidine](/img/structure/B12284771.png)




